2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a synthetic compound with a complex heterocyclic structure, characterized by a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. Its unique structure offers multiple functional sites that may interact with biological targets, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core:
Reactants: Pyrido[3,4-d]pyrimidine derivative, hydrazine hydrate, and phenylhydrazine.
Conditions: Reflux in ethanol.
Outcome: Formation of the pyrazolo ring fused with the pyridopyrimidine core.
Step 2: Functionalization with 2-methylbenzoyl:
Reactants: 2-methylbenzoic acid chloride, and the intermediate from Step 1.
Conditions: In the presence of a base like pyridine.
Outcome: Formation of 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide.
Industrial Production Methods:
Large-scale production typically follows the synthetic route with optimized conditions to ensure high yield and purity, employing automated reactors and continuous-flow processes to scale up the reaction.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation:
Reacts with oxidizing agents such as potassium permanganate or chromium trioxide to form hydroxyl derivatives.
Reduction:
Reductive amination using agents like sodium borohydride or lithium aluminium hydride to alter the functional groups.
Substitution:
Halogenation with reagents like thionyl chloride or bromine to introduce halogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: Thionyl chloride, bromine.
Major Products Formed:
Hydroxyl derivatives, amines, and halogenated compounds, each exhibiting different biological activities or chemical properties.
Scientific Research Applications
2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has diverse applications in various scientific domains:
Chemistry:
Serves as a precursor for synthesizing other heterocyclic compounds.
Used in studies of reaction mechanisms due to its complex structure.
Biology:
Investigated for its potential as a binding site on proteins and enzymes.
Explored for interactions with nucleic acids and other biological macromolecules.
Medicine:
Potential therapeutic agent for conditions such as cancer, due to its ability to inhibit certain enzymes.
Studied for its antimicrobial and antiviral properties.
Industry:
Utilized in the development of new materials with specific electronic or photochemical properties.
Employed in the synthesis of advanced polymers and resins.
Mechanism of Action
Molecular Targets and Pathways:
Interacts with various biological targets, including enzymes and receptors.
May inhibit enzymatic activity by binding to the active sites, blocking the substrate interaction.
Modulates signal transduction pathways by interacting with receptor proteins, altering cellular responses.
Comparison with Similar Compounds
2-methyl-N-(3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide:
Shares a similar structure but differs in the position of the ketone group.
3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-yl)benzamide:
Lacks the 2-methyl group, altering its chemical reactivity and biological activity.
Uniqueness:
The presence of the 6-oxo group in 2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide offers unique interactions with biological targets compared to other similar compounds.
Its structure provides a specific binding affinity, making it a valuable compound for targeted therapeutic research.
In the complex realm of chemical compounds, this compound stands out for its intricate structure and versatile applications, offering myriad possibilities in scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-7-5-6-10-17(15)22(29)26-27-12-11-20-19(23(27)30)13-24-21-18(14-25-28(20)21)16-8-3-2-4-9-16/h2-14H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGRDMDVSMIPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.